![molecular formula C8H10N2O3S2 B2848815 Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate CAS No. 403836-03-3](/img/structure/B2848815.png)
Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate
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Overview
Description
“Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a planar thiazole ring . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new drugs to treat infections caused by bacteria and fungi .
Antiviral Activity
Thiazole compounds have also been found to have antiviral properties . This suggests potential use in the treatment of viral infections.
Diuretic Activity
Some thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess water and salt.
Anticonvulsant Activity
Thiazole derivatives have been reported to have anticonvulsant activity . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . This suggests they could be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activity . This suggests potential use in cancer treatment.
Mechanism of Action
Target of Action
Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could influence the interaction of Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate with its targets.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate.
Result of Action
Thiazoles have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
The physicochemical properties of thiazole, such as its solubility in different solvents , could potentially be influenced by environmental factors.
properties
IUPAC Name |
methyl 2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S2/c1-13-7(12)5-14-4-6(11)10-8-9-2-3-15-8/h2-3H,4-5H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGINRXYWQSSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(=O)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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